molecular formula C22H22ClN3O2 B264500 N-(4-chlorophenyl)-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexanecarboxamide

N-(4-chlorophenyl)-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexanecarboxamide

Katalognummer B264500
Molekulargewicht: 395.9 g/mol
InChI-Schlüssel: TXXZTGQTPGHKPZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-chlorophenyl)-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexanecarboxamide, also known as AG1478, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound is a member of the quinazoline family and has been found to exhibit potent inhibitory activity against the epidermal growth factor receptor (EGFR).

Wirkmechanismus

N-(4-chlorophenyl)-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexanecarboxamide works by binding to the ATP-binding site of the EGFR tyrosine kinase domain, preventing the receptor from phosphorylating downstream signaling molecules. This inhibition of EGFR activity can lead to the inhibition of cell proliferation and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
N-(4-chlorophenyl)-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexanecarboxamide has been found to exhibit potent inhibitory activity against EGFR, with an IC50 value of approximately 3 nM. The compound has also been found to inhibit the proliferation of cancer cells in vitro and in vivo. In addition, N-(4-chlorophenyl)-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexanecarboxamide has been found to induce apoptosis in cancer cells, further inhibiting their growth and spread.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-(4-chlorophenyl)-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexanecarboxamide for lab experiments is its specificity for EGFR. This allows researchers to study the effects of EGFR inhibition on cancer cell proliferation and other cellular processes. However, one limitation of N-(4-chlorophenyl)-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexanecarboxamide is its poor solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.

Zukünftige Richtungen

There are several future directions for research on N-(4-chlorophenyl)-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexanecarboxamide. One area of interest is the development of more potent and selective EGFR inhibitors based on the quinazoline scaffold. Another area of interest is the study of the potential applications of N-(4-chlorophenyl)-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexanecarboxamide in combination with other cancer treatments, such as chemotherapy and radiation therapy. Finally, the potential applications of N-(4-chlorophenyl)-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexanecarboxamide in treating other diseases, such as Alzheimer's disease, warrant further investigation.

Synthesemethoden

The synthesis of N-(4-chlorophenyl)-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexanecarboxamide involves the reaction of 4-chlorobenzylamine with 4-oxoquinazoline-3-carboxylic acid in the presence of triethylamine and isobutyl chloroformate. The resulting intermediate is then reacted with cyclohexanecarbonyl chloride to yield N-(4-chlorophenyl)-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexanecarboxamide. This synthesis method has been optimized to produce high yields of pure N-(4-chlorophenyl)-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexanecarboxamide.

Wissenschaftliche Forschungsanwendungen

N-(4-chlorophenyl)-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexanecarboxamide has been extensively studied for its potential applications in cancer treatment. The compound has been found to inhibit the activity of EGFR, a receptor that is overexpressed in many types of cancer. By inhibiting EGFR activity, N-(4-chlorophenyl)-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexanecarboxamide can prevent cancer cells from proliferating and spreading. N-(4-chlorophenyl)-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexanecarboxamide has also been studied for its potential applications in treating other diseases, such as Alzheimer's disease, where it has been found to reduce amyloid-beta-induced neurotoxicity.

Eigenschaften

Produktname

N-(4-chlorophenyl)-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexanecarboxamide

Molekularformel

C22H22ClN3O2

Molekulargewicht

395.9 g/mol

IUPAC-Name

N-(4-chlorophenyl)-4-[(4-oxoquinazolin-3-yl)methyl]cyclohexane-1-carboxamide

InChI

InChI=1S/C22H22ClN3O2/c23-17-9-11-18(12-10-17)25-21(27)16-7-5-15(6-8-16)13-26-14-24-20-4-2-1-3-19(20)22(26)28/h1-4,9-12,14-16H,5-8,13H2,(H,25,27)

InChI-Schlüssel

TXXZTGQTPGHKPZ-UHFFFAOYSA-N

SMILES

C1CC(CCC1CN2C=NC3=CC=CC=C3C2=O)C(=O)NC4=CC=C(C=C4)Cl

Kanonische SMILES

C1CC(CCC1CN2C=NC3=CC=CC=C3C2=O)C(=O)NC4=CC=C(C=C4)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.